NPY-5 receptor antagonist-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

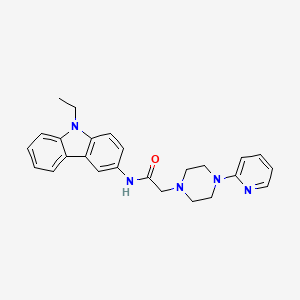

C25H27N5O |

|---|---|

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

N-(9-ethylcarbazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C25H27N5O/c1-2-30-22-8-4-3-7-20(22)21-17-19(10-11-23(21)30)27-25(31)18-28-13-15-29(16-14-28)24-9-5-6-12-26-24/h3-12,17H,2,13-16,18H2,1H3,(H,27,31) |

Clave InChI |

YWVNRIAMBOCBRZ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=C(C=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C51 |

Origen del producto |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of NPY-5 Receptor Antagonist-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Neuropeptide Y (NPY) Y5 receptor antagonists, with a focus on a representative antagonist designated as NPY-5 receptor antagonist-1. This document is intended for researchers, scientists, and drug development professionals actively involved in the study of metabolic disorders, particularly obesity, and the development of novel therapeutics targeting the NPY system.

Introduction to the Neuropeptide Y Y5 Receptor

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a pivotal role in regulating various physiological processes, including appetite, energy homeostasis, and circadian rhythms.[1] Its effects are mediated through a family of G-protein coupled receptors (GPCRs), with the Y5 receptor subtype being a key player in the orexigenic (appetite-stimulating) signaling cascade.[1] The NPY Y5 receptor is primarily expressed in the hypothalamus, a critical brain region for the control of food intake and energy balance.[1] Upon binding of NPY, the Y5 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately promotes food intake and reduces energy expenditure, making the NPY Y5 receptor a prime target for the development of anti-obesity therapeutics.[1][2]

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the NPY Y5 receptor. This means it binds to the same site on the receptor as the endogenous ligand, NPY, but without activating the receptor. By occupying the binding site, the antagonist effectively blocks NPY from binding and initiating the downstream signaling cascade that leads to increased appetite.[1] This competitive inhibition results in a reduction of the orexigenic signals mediated by the NPY/Y5 receptor pathway.[1]

Quantitative Data on this compound and Comparators

The binding affinity and functional potency of NPY-5 receptor antagonists are critical parameters in drug development. The following tables summarize key quantitative data for representative NPY Y5 receptor antagonists.

Table 1: Binding Affinity (Ki) of NPY Y5 Receptor Antagonists

| Compound | Receptor | Ki (nM) | Species |

| This compound (e.g., MK-0557) | Human Y5 | 1.6 | Human |

| Velneperit (S-2367) | Human Y5 | High Affinity | Human |

| CGP71683A | Human Y5 | High Affinity | Human |

| L-152,804 | Human Y5 | 26 | Human |

| L-152,804 | Rat Y5 | 31 | Rat |

Data compiled from publicly available sources.

Table 2: Functional Potency (IC50) of NPY Y5 Receptor Antagonists

| Compound | Assay | IC50 (nM) | Species |

| This compound (e.g., MK-0557) | cAMP Inhibition | 1.26 - 1.3 | Human |

| L-152,804 | Calcium Mobilization (NPY-induced) | 210 | Human |

| Unnamed Tricyclic Compound | cAMP Inhibition (Forskolin-stimulated) | Not specified (functional antagonist) | Human |

Data compiled from publicly available sources.[3][4]

Signaling Pathways

The signaling cascade initiated by NPY binding to the Y5 receptor and the mechanism of its inhibition by an antagonist are depicted below.

Caption: NPY Y5 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize NPY-5 receptor antagonists are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NPY Y5 receptor through competitive displacement of a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).[5]

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and a range of concentrations of the unlabeled test compound.[5] The reaction is incubated to allow binding to reach equilibrium.[5]

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[5]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[5]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]

cAMP Functional Assay

This assay measures the ability of an antagonist to block the NPY-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: A cell line stably expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the NPY-5 receptor antagonist.

-

Stimulation: The cells are then stimulated with a fixed concentration of NPY in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA or HTRF).

-

Data Analysis: The ability of the antagonist to reverse the NPY-mediated inhibition of forskolin-stimulated cAMP production is quantified to determine its potency (IC50).[6]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize NPY-induced increases in intracellular calcium, a downstream effect of NPY Y5 receptor activation in some cellular contexts.[5]

Caption: Calcium Mobilization Assay Workflow.

Methodology:

-

Cell Culture: Cells expressing the NPY Y5 receptor are seeded into a 96-well plate.[5]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.[5]

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY).[5]

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.[5]

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).[5]

Clinical Development and Future Directions

Despite the promising preclinical data for NPY Y5 receptor antagonists in reducing food intake and body weight in animal models, clinical translation has been challenging. A notable example is MK-0557, a highly selective NPY Y5 receptor antagonist. In a clinical trial designed to evaluate its effect on weight regain after a very-low-calorie diet, MK-0557 showed a statistically significant but not clinically meaningful effect on weight management.[1][7] After 52 weeks, the mean weight regain was 1.5 kg for the MK-0557 group compared to 3.1 kg for the placebo group.[1] This modest effect led to the discontinuation of its development for the treatment of obesity.[8]

The limited success of single-target NPY Y5 receptor antagonists in clinical trials suggests that the regulation of energy homeostasis is a complex and redundant process. Future strategies may involve the development of antagonists that target multiple NPY receptors (e.g., Y1 and Y5) or combination therapies with other anti-obesity agents.[9] Further research is also needed to fully elucidate the intricate role of the NPY system in human energy balance and to identify patient populations that may benefit most from this therapeutic approach.

References

- 1. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuropeptide Y receptor type 5 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. | BioWorld [bioworld.com]

- 5. benchchem.com [benchchem.com]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. Obesity Drug Update: The Lost Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of novel NPY-5 receptor antagonists

A Technical Guide to the Discovery and Synthesis of Novel NPY-5 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is a potent stimulator of food intake and plays a crucial role in energy homeostasis.[1] It exerts its effects through a family of G-protein coupled receptors (GPCRs), of which at least six have been identified.[2] Among these, the Neuropeptide Y receptor type 5 (NPY-5R) is considered a prime candidate for mediating the orexigenic (appetite-stimulating) effects of NPY.[1] Predominantly expressed in the hypothalamus, a key brain region for regulating hunger, the NPY-5 receptor has become an attractive target for the development of anti-obesity therapeutics.[3] NPY-5R antagonists are compounds designed to selectively bind to and block the action of NPY at this receptor, thereby reducing food intake and promoting weight management.[3] While several antagonists have been developed and some have entered clinical trials, the quest for novel, potent, and orally bioavailable candidates with superior efficacy continues.[4][5][6]

NPY-5 Receptor Signaling Pathway

The NPY-5 receptor is a member of the rhodopsin-like GPCR family and typically couples to Gi or G0 proteins.[7] Upon binding of its endogenous ligand, NPY, the receptor initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Beyond cAMP modulation, NPY-5R activation has been shown to stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling cascade, which can influence processes like cell growth and motility.[8][9][10][11]

Discovery and Synthesis of Novel Antagonists

The development of NPY-5R antagonists involves a multi-step process that begins with identifying initial 'hit' compounds and progresses through extensive chemical optimization to yield 'lead' candidates with desirable pharmacological profiles.

General Discovery Workflow

The discovery process typically follows a structured workflow. It starts with high-throughput screening (HTS) of large compound libraries or virtual screening of chemical databases to identify initial hits.[12] These hits then undergo iterative cycles of chemical synthesis and structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[12][13][14] Promising candidates are then advanced to in vivo testing to evaluate their efficacy in animal models of obesity.[15]

Key Chemical Classes and Synthesis Overview

Several chemical scaffolds have been explored for their NPY-5R antagonistic activity.

-

Phenylpiperazine Derivatives: A series of phenylpiperazine urea (B33335) derivatives were synthesized and optimized, leading to compounds with potent binding affinity and antagonistic activity at the Y5 receptor.[13] The synthesis generally involves coupling a substituted phenylpiperazine moiety with an appropriate isocyanate or carbamoyl (B1232498) chloride.[16]

-

Spiroindoline Derivatives: This class of compounds has yielded orally active antagonists.[14] Synthesis of these complex structures often involves multi-step sequences to construct the core spirocyclic system, followed by the introduction of various substituents to modulate activity and pharmacokinetic properties.[14][17]

-

Tricyclic Compounds: Early research identified tricyclic structures as selective NPY-5R antagonists, with compounds showing Ki values in the low nanomolar range.[18]

-

Thiazole Derivatives: A virtual screening approach successfully identified a novel and potent thiazole-based hit class, which was rapidly optimized using parallel chemistry techniques.[12]

Due to the proprietary nature of drug development, detailed, step-by-step synthesis protocols for specific lead compounds are often not publicly available. However, the cited literature generally describes the synthetic strategies and key chemical transformations used to produce these classes of antagonists.[13][14][16][19][20]

Experimental Protocols

Standardized assays are crucial for characterizing the pharmacological properties of newly synthesized compounds.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NPY-5 receptor.

-

Preparation of Membranes: Cell lines stably expressing the human NPY-5 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., 125I-PYY or [3H]-NPY) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Measurement)

This assay determines whether a compound that binds to the receptor acts as an antagonist by measuring its ability to block agonist-induced changes in a downstream signaling molecule, such as cAMP.

-

Cell Culture: Cells expressing the NPY-5 receptor are plated in multi-well plates.

-

Assay Procedure: The cells are pre-incubated with varying concentrations of the test antagonist. Subsequently, a G-protein activator like forskolin (B1673556) is added to stimulate adenylyl cyclase and increase cAMP production. An NPY-5R agonist (e.g., NPY) is then added.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: An antagonist will reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation in a dose-dependent manner. This allows for the determination of the antagonist's potency (e.g., Kb or IC50).

In Vivo Efficacy: Rodent Food Intake Studies

Animal models are essential to evaluate the potential of NPY-5R antagonists to reduce food intake and body weight. Diet-induced obese (DIO) mice are a commonly used model.[1][15]

-

Animal Model: Mice or rats are made obese by feeding them a high-fat diet for several weeks.

-

Compound Administration: The test antagonist is administered to the animals, typically via oral gavage.

-

Food Intake Measurement: Pre-weighed food is provided to the animals, and the amount consumed over a specific period (e.g., 24 hours) is carefully measured.

-

Body Weight Monitoring: The body weight of the animals is recorded regularly throughout the study period (e.g., daily or weekly for chronic studies).

-

Data Analysis: The effect of the antagonist on food intake and body weight is compared to a vehicle-treated control group. A significant reduction in these parameters indicates in vivo efficacy.[6][15]

Quantitative Data of NPY-5 Receptor Antagonists

The following tables summarize the pharmacological data for several representative NPY-5 receptor antagonists discussed in the literature.

Table 1: In Vitro Binding and Functional Activity

| Compound | Chemical Class | Receptor | Binding Affinity (Ki / IC50) | Functional Antagonism | Reference |

| MK-0557 | Spiroindoline derivative | Human Y5 | - | Orally active, evaluated in clinical trials | [4][5][6] |

| S-2367 (Velneperit) | - | Human Y5 | - | Orally active, evaluated in clinical trials | [6][15] |

| S-234462 | - | Y5 | High affinity | Insurmountable antagonism in vitro | [15] |

| CGP71683A | - | Rat/Human Y5 | High affinity and selectivity | - | [7][21] |

| L-152,804 | - | Human Y5 | - | Selective antagonist | [21] |

| Compound 3a | Spiroindoline urea | Y5 | Good binding affinity | - | [14] |

| Compound 3f | Phenylpiperazine urea | Y5 | - | Novel urea derivative | [13] |

| Tricyclic Cmpd. | Tricyclic | Human Y5 | 6.8 nM (Ki) | Active in cAMP assay | [18] |

Table 2: In Vivo Efficacy in Rodent Models

| Compound | Animal Model | Administration | Key Findings | Reference |

| Unnamed Antagonist | Diet-Induced Obese (DIO) Mice | - | Ameliorated body weight gain and adiposity | [1] |

| S-234462 | DIO Mice | Chronic (5 weeks) | Significant decrease in body weight gain and food intake | [15] |

| S-2367 (Velneperit) | DIO Mice | - | Reduced body weight | [6] |

| MK-0557 | Mouse models of obesity | Chronic (35 days) | Reduced body weight gain by 40% | [6] |

| Compound 6e | Rats | Oral (10 mg/kg) | Inhibited bPP-induced food intake | [17] |

| Compound 3a | DIO Mice | - | Suppressed body weight gain | [14] |

Drug Development and Clinical Landscape

The pathway from a promising preclinical candidate to a marketed drug is long and complex, involving rigorous testing for safety and efficacy.

Despite promising preclinical data for many NPY-5R antagonists, clinical success has been limited.[4] For instance, the antagonist MK-0557 was evaluated in a one-year clinical trial and resulted in only modest weight loss, which was not considered clinically meaningful.[2][4][5] Similarly, Velneperit (S-2367) showed a statistically significant but modest effect on weight loss in obese subjects.[6] These outcomes suggest that blockade of the NPY-5 receptor alone may not be sufficient to produce robust anti-obesity effects in humans, and that optimal therapeutic strategies might require targeting multiple pathways involved in energy homeostasis.[4][5]

Conclusion

The NPY-5 receptor remains a validated target in the intricate neurobiology of appetite control. Extensive research has led to the discovery and synthesis of numerous potent and selective antagonists spanning diverse chemical classes. While these compounds have demonstrated clear efficacy in rodent models of obesity, their translation to significant clinical weight loss in humans has been challenging. Future research may focus on developing antagonists with improved pharmacokinetic and pharmacodynamic properties or exploring combination therapies that target both the NPY-5 receptor and other complementary pathways in the regulation of energy balance.

References

- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]

- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel and potent NPY5 receptor antagonists derived from virtual screening and iterative parallel chemistry design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel orally active NPY Y5 receptor antagonists: Synthesis and structure-activity relationship of spiroindoline class compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PlumX [plu.mx]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. | BioWorld [bioworld.com]

- 19. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

structure-activity relationship of NPY-5 receptor antagonists

An In-depth Technical Guide to the Structure-Activity Relationship of NPY-5 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Neuropeptide Y5 (NPY-5) receptor antagonists, a class of compounds investigated primarily for their potential as anti-obesity agents. This document details the underlying signaling pathways, experimental protocols for antagonist evaluation, and a summary of the SAR for key chemical scaffolds.

Introduction: The NPY-5 Receptor as a Therapeutic Target

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is abundantly expressed in the central nervous system and plays a crucial role in regulating various physiological processes, including food intake, energy homeostasis, and circadian rhythms.[1] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which five subtypes have been identified in mammals (Y1, Y2, Y4, Y5, and Y6).[2]

The NPY-5 receptor, predominantly expressed in the hypothalamus, has garnered significant attention as a key mediator of NPY's potent orexigenic (appetite-stimulating) effects.[1] Activation of the NPY-5 receptor stimulates food intake and reduces energy expenditure, making it a prime target for the development of antagonists to treat obesity and related metabolic disorders.[1][3] While numerous NPY-5 receptor antagonists have been developed, their translation into clinical therapeutics has been challenging, underscoring the need for a deeper understanding of their SAR.[4]

NPY-5 Receptor Signaling Pathway

The NPY-5 receptor is coupled to inhibitory G-proteins (Gi/o).[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] Additionally, NPY-5 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway that can also influence gene expression.[7][8]

Structure-Activity Relationship of Key Antagonist Scaffolds

The development of NPY-5 receptor antagonists has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR for some of the most prominent classes.

Spiroindoline Urea (B33335) Derivatives

Spiroindoline urea-based compounds have been investigated as potent NPY-5 receptor antagonists.[9] Optimization of this series led to the identification of compounds with good binding affinity and favorable pharmacokinetic properties.[9]

| Compound | R | Y5 Binding Affinity IC50 (nM) |

| 1a | H | 130 |

| 1b | 4-F | 58 |

| 1c | 4-Cl | 29 |

| 1d | 4-CH3 | 89 |

| 3a | (Structure-specific side chain) | 11 |

Data synthesized from narrative descriptions in referenced literature.[9][10]

Key SAR Insights:

-

The urea moiety is a critical pharmacophore for interacting with the receptor.

-

Substitution on the phenyl ring of the urea moiety significantly impacts binding affinity, with electron-withdrawing groups like chlorine at the 4-position being favorable.

-

Modifications to the spiroindoline core and the other side of the urea have been extensively explored to optimize potency and drug-like properties.

Phenylpiperazine Derivatives

A series of phenylpiperazine derivatives has been developed, showing potent binding affinity and antagonistic activity at the Y5 receptor.[11]

| Compound | R1 | R2 | Y5 Binding Affinity IC50 (nM) |

| 2a | H | H | >1000 |

| 2b | OCH3 | H | 250 |

| 2c | H | SO2NH2 | 55 |

| 2d | OCH3 | SO2NH2 | 8.2 |

Data synthesized from narrative descriptions in referenced literature.[11][12]

Key SAR Insights:

-

The replacement of a benzindane portion with a 1-phenylpiperazine (B188723) resulted in novel and potent antagonists.

-

Substitution on the phenyl ring of the piperazine (B1678402) is crucial for activity. A methoxy (B1213986) group at the R1 position and a sulfonamide group at the R2 position significantly enhance binding affinity.

3-Amido-9-ethylcarbazoles

The 3-amido-9-ethylcarbazole scaffold has yielded potent NPY-5 antagonists. However, concerns about the potential carcinogenicity of the carbazole (B46965) core prompted efforts to identify core-modified analogs.[13]

| Compound | Amide Side Chain | Y5 Binding Affinity Ki (nM) |

| FMS586 | Optimized Tetrahydrocarbazole | 4.3 |

| NPY5RA-972 | (Structure-specific side chain) | Low nM range |

Data synthesized from narrative descriptions in referenced literature.[13]

Key SAR Insights:

-

Optimization of the amide and alkyl substituents on the carbazole core is essential for maintaining high potency.

-

Efforts have focused on replacing the carbazole core while retaining the key pharmacophoric elements to mitigate potential toxicity.

Experimental Protocols

The evaluation of NPY-5 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NPY-5 receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human NPY-5 receptor (e.g., HEK293 cells) through homogenization and centrifugation.[14][15] The protein concentration of the membrane preparation is determined using a standard protein assay.[15]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY or a Y5-selective radioligand), and varying concentrations of the test compound.[14][16]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25-30°C).[14][15]

-

Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.[14][15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled NPY agonist) from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Functional Assay: cAMP Accumulation

This assay determines the functional antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing the NPY-5 receptor are seeded into 96- or 384-well plates and cultured to an appropriate density.[18]

-

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist for a defined period.[18][19]

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NPY-5 receptor agonist in the presence of forskolin. Forskolin directly activates adenylyl cyclase, raising basal cAMP levels and providing a robust window to measure inhibition.[18][19]

-

cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[18][19]

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is calculated.[19]

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This model is used to evaluate the anti-obesity effects of NPY-5 receptor antagonists in a physiologically relevant context.[3]

Methodology:

-

Induction of Obesity: Male mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, characterized by increased body weight, adiposity, and hyperinsulinemia.[3][20]

-

Compound Administration: The DIO mice are then treated with the NPY-5 antagonist or a vehicle control. The compound can be administered via various routes, such as oral gavage, over a period of several weeks.[20]

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.[20]

-

Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including body composition (adiposity), plasma levels of glucose and insulin, and gene expression in relevant tissues like the hypothalamus and adipose tissue.[3]

-

Mechanism-Based Confirmation: To confirm that the effects are mediated by the NPY-5 receptor, the antagonist can be tested in NPY-5 receptor knockout mice with DIO; the absence of an effect in these mice would support a mechanism-based action.[3]

Conclusion

The NPY-5 receptor remains a compelling target for the development of anti-obesity therapeutics. Extensive research has led to the discovery of several classes of potent and selective antagonists. The structure-activity relationships for scaffolds such as spiroindolines, phenylpiperazines, and carbazoles have been well-characterized, providing a solid foundation for the design of new chemical entities.

However, the clinical development of NPY-5 receptor antagonists has been met with limited success, suggesting that the regulation of energy homeostasis is complex and involves redundant pathways.[4] Future research may focus on developing antagonists with improved pharmacokinetic and safety profiles or exploring combination therapies that target multiple pathways involved in appetite regulation. The detailed experimental protocols and SAR data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of NPY-5 receptor pharmacology.

References

- 1. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 6. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel orally active NPY Y5 receptor antagonists: Synthesis and structure-activity relationship of spiroindoline class compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IC50 - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neuropeptide Y Y5 Receptor Signaling Pathways in Obesity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide Y (NPY) is a potent orexigenic peptide that exerts its effects on energy homeostasis through a family of G-protein coupled receptors. Among these, the NPY Y5 receptor subtype has been a focal point of research for anti-obesity therapeutics due to its significant role in stimulating food intake and reducing energy expenditure. This technical guide provides an in-depth overview of the core signaling pathways associated with the NPY Y5 receptor, its physiological role in obesity, and methodologies for its study. We present detailed signaling diagrams, structured tables of quantitative data for key ligands, and comprehensive experimental protocols to serve as a valuable resource for researchers in the field of metabolic disease and drug discovery.

Introduction to the NPY Y5 Receptor

The NPY Y5 receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) family.[1] In humans, it is encoded by the NPY5R gene.[1] The Y5 receptor is predominantly expressed in the central nervous system, with high densities in hypothalamic nuclei known to regulate appetite and energy balance, such as the paraventricular nucleus (PVN).[2] It binds the endogenous ligands Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP) with high affinity.[3][4] Activation of the Y5 receptor by these peptides initiates a cascade of intracellular signaling events that ultimately lead to an increase in food consumption and a decrease in thermogenesis, contributing to a state of positive energy balance and weight gain.[5][6][7][8]

Core Signaling Pathways

The NPY Y5 receptor primarily couples to inhibitory G-proteins of the Gi/o family. This interaction initiates several key downstream signaling cascades that mediate its physiological effects.

Canonical Gi/o Signaling: Adenylyl Cyclase Inhibition

Upon agonist binding, the Y5 receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and directly inhibits the activity of adenylyl cyclase (AC).[9][10] This inhibition leads to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[9][11] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous cellular substrates.[9][10] By inhibiting the cAMP/PKA pathway, the Y5 receptor can modulate gene expression and the activity of various metabolic enzymes.

Gβγ-Mediated Pathways: PLC, PI3K, and MAPK Activation

The dissociated Gβγ subunit, released upon Gi/o activation, can also initiate its own signaling cascades. These pathways are crucial for the Y5 receptor's effects on cell growth, differentiation, and metabolism.

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: In some cellular contexts, the Gβγ dimer can activate Phospholipase C (PLC).[9][10][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[10] DAG, in conjunction with intracellular calcium, activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the MAPK cascade.[9][12][13]

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: The Gβγ subunit can also activate Phosphoinositide 3-Kinase (PI3K).[5][14] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Studies have shown that NPY, via the Y5 receptor, can inhibit the phosphorylation of PI3K and Akt in adipocytes, potentially contributing to insulin (B600854) resistance.[5][15]

-

Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway: The Y5 receptor has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[11][13][14] This activation can be triggered by upstream signals from both the PKC and PI3K pathways.[9][13] Activation of the MAPK/ERK pathway is often associated with cell proliferation and differentiation.[11]

References

- 1. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 3. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. benchchem.com [benchchem.com]

- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular mechanisms coupled to NPY Y2 and Y5 receptor activation and lipid accumulation in murine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropeptide Y (NPY) potentiates phenylephrine-induced mitogen-activated protein kinase activation in primary cardiomyocytes via NPY Y5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - NPY modulates the PI3K-AKT and GSK signaling pathways. - Public Library of Science - Figshare [plos.figshare.com]

role of NPY-5 receptor in appetite regulation

An In-depth Technical Guide to the Role of the Neuropeptide Y Y5 Receptor in Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY) is one of the most potent orexigenic peptides identified in the central nervous system, playing a crucial role in the regulation of energy homeostasis. Its effects are mediated by a family of G-protein coupled receptors (GPCRs), among which the Y5 receptor subtype (NPY-5R) has been a significant focus of research for its role in stimulating food intake. This technical guide provides a comprehensive overview of the NPY-5R, detailing its mechanism of action, its complex role in appetite control as elucidated by pharmacological and genetic studies, and standardized protocols for its investigation. While initially considered a primary "feeding" receptor, evidence now points to a more nuanced function, characterized by redundancy and interaction with the NPY Y1 receptor, presenting both challenges and opportunities in the development of anti-obesity therapeutics.

The NPY-5 Receptor: Core Function and Hypothalamic Localization

The NPY-5 receptor is a 36-amino acid peptide receptor belonging to the rhodopsin-like 7-transmembrane GPCR family.[1] It is activated by NPY and its related peptides, Peptide YY (PYY) and Pancreatic Polypeptide (PP).[2] The NPY-5R is predominantly expressed in the central nervous system, with high concentrations in hypothalamic nuclei critical for the regulation of energy balance.[3][4] Histological techniques such as in situ hybridization and immunohistochemistry have confirmed its presence in the arcuate nucleus (ARC), paraventricular nucleus (PVN), and perifornical area—key integration centers for peripheral energy signals like leptin and ghrelin.[3][4] Within the ARC, NPY-5R has been found on proopiomelanocortin (POMC)-expressing neurons, suggesting a direct mechanism by which NPY can inhibit anorexigenic signals.[3]

Mechanism of Action and Signaling Pathways

As a G-protein coupled receptor, NPY-5R primarily signals through the inhibitory Gαi subunit.[5] Ligand binding initiates a conformational change, leading to the dissociation of the G-protein subunits and the initiation of downstream signaling cascades.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: NPY-5R activation can lead to the depression of Ca2+ channel activity and the enhancement of G-protein-coupled inwardly rectifying potassium (GIRK) channel currents.[5]

-

MAPK/ERK Pathway Activation: The βγ subunit of the G-protein can activate other kinase cascades, including the Ras-Raf-MEK-ERK pathway (MAPK pathway), which is implicated in cellular processes like proliferation.[6][7]

-

Presynaptic Inhibition: In hypocretin/orexin neurons, NPY-5R activation on presynaptic glutamatergic terminals reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs), thereby decreasing excitatory drive to these arousal- and appetite-promoting neurons.[8]

Below is a diagram illustrating the primary signaling cascade following NPY-5R activation.

Role in Appetite Regulation: A Complex Picture

The role of NPY-5R in appetite is more complex than initially hypothesized, with evidence from agonist, antagonist, and genetic knockout studies revealing significant functional redundancy, particularly with the NPY Y1 receptor.

Agonist Studies

Central administration of NPY or selective NPY-5R agonists robustly stimulates food intake. Intracerebroventricular (ICV) infusion of the selective Y5 agonist D-Trp(34)NPY in mice leads to significant hyperphagia, body weight gain, and an increase in adipose tissue mass.[9] These studies confirm that direct activation of the NPY-5R is sufficient to produce a potent orexigenic effect. Furthermore, these effects are not solely due to increased food intake; pair-feeding experiments show that D-Trp(34)NPY still causes an increase in adipose tissue, suggesting the Y5 receptor is also involved in metabolic changes like decreased lipolysis and thermogenesis.[9]

Antagonist Studies

The development of selective NPY-5R antagonists has been a key strategy for anti-obesity drug development. The data, however, has been mixed, often confounded by off-target effects. For example, CGP 71683A, a potent Y5 antagonist, was shown to dose-dependently inhibit food intake in fasted rats and block NPY-induced feeding.[10][11] However, later studies revealed that this compound also has a high affinity for muscarinic receptors and the serotonin (B10506) uptake site, making it difficult to attribute its anorectic effects solely to Y5 receptor blockade.[12] Similarly, another antagonist, S 25585, reduced food intake in wild-type mice but had the same effect in NPY-5R knockout mice, confirming its action was not mediated by the target receptor. These findings underscore the critical importance of verifying antagonist specificity.

Genetic Knockout (KO) Studies

Genetic deletion of the NPY-5R in mice has produced paradoxical results. Instead of being lean, NPY-5R null mice are generally normal when young but develop mild, late-onset obesity characterized by increased food intake and adiposity.[13] The feeding response to centrally administered NPY is reduced but not absent in these mice.[13] This unexpected phenotype strongly suggests the presence of compensatory mechanisms. The most compelling evidence for functional redundancy comes from double-knockout studies. While single knockouts of either Y1 or Y5 receptors lead to mild obesity, mice lacking both Y1 and Y5 receptors exhibit hypophagia (reduced food intake), demonstrating their pivotal and combined role in mediating the orexigenic effects of NPY.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacological studies of the NPY-5 receptor.

Table 1: Binding Affinity and Potency of NPY-5R Antagonists

| Compound | Receptor Target | Assay Type | Species | Binding Affinity / Potency | Citation(s) |

|---|---|---|---|---|---|

| CGP 71683A | NPY Y5 | Radioligand Binding | Rat | IC50 = 1.4 nM | [16] |

| NPY Y5 | Radioligand Binding | Human | IC50 = 2.9 nM | [16] | |

| NPY Y1, Y2, Y4 | Radioligand Binding | Human | IC50 > 1000 nM | [16] | |

| Muscarinic Receptor | Radioligand Binding | Rat | Ki = 2.7 nM | [12] | |

| Serotonin Uptake Site | Radioligand Binding | Rat | Ki = 6.2 nM | [12] | |

| Velneperit (S-2367) | NPY Y5 | Radioligand Binding | Human | High Affinity (Ki = 1.3 nM) | [17] |

| Lu AA44608 | NPY Y5 | Radioligand Binding | Human | Ki = 1.5 nM |[17] |

Table 2: In Vivo Effects of NPY-5R Ligands on Food Intake

| Ligand | Model | Administration | Dose | Effect on Food Intake | Citation(s) |

|---|---|---|---|---|---|

| D-Trp(34)NPY (Y5 Agonist) | C57BL/6J Mice | ICV Infusion | 5 & 10 µ g/day | Produced hyperphagia and body weight gain. | [9] |

| Y5 Agonist | Rats | CSF Infusion (3 days) | - | Nearly doubled food intake compared to control. | [18] |

| CGP 71683A (Y5 Antagonist) | Lean Rats (satiated) | IP Injection | 10 mg/kg | Inhibited NPY-induced food intake by 50%. | [16] |

| CGP 71683A (Y5 Antagonist) | Lean Rats (free-feeding) | IP Injection (daily) | 1, 3, 10 mg/kg | Dose-dependent inhibition of food intake. |[10][11] |

Key Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible data in NPY-5R research. Below are protocols for key experimental assays.

Protocol: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the NPY-5 receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line expressing the human NPY-5 receptor (e.g., HEK293, CHO).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or other suitable Y5-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Unlabeled antagonist/ligand of interest.

-

Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled NPY.

-

Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and serial dilutions of the unlabeled test compound.

-

Reaction Initiation: Add the cell membrane preparation (typically 10-50 µg protein/well) to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[17][19]

-

Protocol: In Vivo Rodent Feeding Study (Acute)

This protocol assesses the acute effect of a test compound on food intake in mice or rats.

-

Animals: Age- and weight-matched male mice (e.g., C57BL/6J, 8-12 weeks old). Individually house animals for at least 3-5 days before the study for acclimatization.[20][21]

-

Procedure:

-

Habituation: Habituate mice to the experimental conditions, including handling and injection procedures (using a vehicle like saline).

-

Fasting (Optional but common): For studies on re-feeding, fast the mice for a set period (e.g., 18 hours) with free access to water.[20]

-

Baseline Measurement: Measure and record the body weight of each animal immediately before dosing. Pre-weigh the food source (standard chow or palatable diet).

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (IP), oral gavage (PO), or intracerebroventricular (ICV)).

-

Food Presentation: Immediately after dosing, return the animals to their home cages with the pre-weighed food source.

-

Measurement of Food Intake: Measure the amount of food remaining (and spillage) at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to calculate cumulative food intake.[20]

-

Data Analysis: Compare the cumulative food intake between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the ED50 if multiple doses are tested.[22]

-

Protocol: Analysis of Feeding Microstructure

This protocol provides a more detailed analysis of ingestive behavior beyond simple food quantity. It requires specialized automated monitoring systems.

-

Apparatus: Home cages equipped with automated systems that can monitor feeding and drinking with high temporal resolution (e.g., using infrared beams or electronic contact detectors).[23][24]

-

Procedure:

-

Acclimatization: Allow mice to acclimatize to the monitoring cages for several days until their body weight and food intake stabilize.[23]

-

Data Collection: Following administration of a test compound or genetic manipulation, record feeding behavior continuously for a defined period (e.g., 24-48 hours).

-

Data Analysis and Key Parameters: Use specialized software to parse the continuous data into discrete behavioral events based on defined criteria (e.g., a meal is a feeding bout of at least X grams, separated from the next bout by at least Y minutes).[23]

-

Meal Frequency: The total number of meals initiated in a period.

-

Meal Size: The amount of food consumed during a single meal.

-

Meal Duration: The length of time a meal lasts.

-

Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next (a measure of satiety).

-

Feeding Rate: The amount of food consumed per unit of time during a meal (Meal Size / Meal Duration).[25]

-

-

Interpretation: Changes in these parameters provide insight into the mechanism of a compound's effect. For example, a drug that reduces meal size may be enhancing satiation, while a drug that increases the inter-meal interval may be promoting satiety.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel NPY-5R antagonist for anti-obesity effects.

Conclusion and Future Directions

The NPY-5 receptor is undeniably a key component of the complex neural circuitry that governs appetite. While early hypotheses positioning it as the sole "feeding receptor" have been revised, its role in mediating the potent orexigenic drive of NPY, especially in concert with the Y1 receptor, remains clear. The paradoxical obesity observed in NPY-5R knockout mice highlights the remarkable plasticity and redundancy of energy balance systems, a critical consideration for therapeutic development. Future research should focus on dual Y1/Y5 receptor antagonists and further dissecting the distinct and overlapping metabolic functions of these receptors. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to unravel the remaining complexities of the NPY system and its potential as a therapeutic target for metabolic diseases.

References

- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 2. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]

- 3. Characterization of neuropeptide Y Y2 and Y5 receptor expression in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of NPY receptors in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y Inhibits Hypocretin/Orexin Neurons by Multiple Presynaptic and Postsynaptic Mechanisms: Tonic Depression of the Hypothalamic Arousal System | Journal of Neuroscience [jneurosci.org]

- 9. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ispub.com [ispub.com]

- 15. pnas.org [pnas.org]

- 16. ispub.com [ispub.com]

- 17. benchchem.com [benchchem.com]

- 18. Neuropeptide Y1 and Y5 receptors mediate the effects of neuropeptide Y on the hypothalamic-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Food intake behavior protocol [protocols.io]

- 21. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A system for studying the microstructure of ingestive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The feeding microstructure of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of the NPY-5 Receptor Antagonist: Velneperit (S-2367)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Velneperit (also known as S-2367), a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Velneperit was developed by Shionogi as a potential treatment for obesity due to its appetite-suppressing effects.[1][2] Although its clinical development was discontinued, it remains a significant tool for researching the role of the NPY-5 receptor in energy homeostasis.[1][2]

Chemical Properties and Structure

Velneperit is a small molecule, orally active compound that can cross the blood-brain barrier.[3] Its chemical structure is characterized by a central cyclohexane (B81311) carboxamide core, substituted with a tert-butylsulfonylamino group and a trifluoromethyl-substituted pyridinyl moiety.

Chemical Structure:

References

Preclinical Evaluation of NPY-5 Receptor Antagonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a pivotal role in regulating various physiological processes, including appetite, energy homeostasis, and anxiety.[1][2] The NPY system exerts its effects through a family of G-protein coupled receptors (GPCRs), with the NPY Y5 receptor subtype being a key mediator of the orexigenic (appetite-stimulating) effects of NPY.[1][3][4][5] As such, the NPY Y5 receptor has emerged as a promising therapeutic target for the development of anti-obesity drugs. This technical guide provides a comprehensive overview of the preclinical evaluation of a novel therapeutic candidate, NPY-5 Receptor Antagonist-1, summarizing key in vitro and in vivo experimental data and methodologies.

Mechanism of Action

This compound is a selective and competitive antagonist of the NPY Y5 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, NPY. The NPY Y5 receptor is coupled to an inhibitory G-protein (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] this compound prevents this cascade, thereby mitigating the physiological effects of NPY, such as increased food intake and decreased energy expenditure.

Signaling Pathway

The binding of NPY to its Y5 receptor initiates a cascade of intracellular events. This compound acts by competitively inhibiting this interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Human Y5 Receptor | Rat Y5 Receptor | Human Y1 Receptor | Human Y2 Receptor | Human Y4 Receptor |

| Ki (nM) | 1.2 | 1.5 | >1000 | >1000 | >1000 |

| IC50 (nM) | 2.5 | 3.0 | >1000 | >1000 | >1000 |

Table 2: In Vitro Functional Antagonism

| Assay | Cell Line | Agonist | Parameter | IC50 (nM) |

| Calcium Mobilization | CHO-K1 (hY5R) | NPY | Inhibition of Ca2+ influx | 8.7 |

| cAMP Accumulation | HEK293 (hY5R) | Forskolin + NPY | Reversal of cAMP inhibition | 10.2 |

Table 3: In Vivo Efficacy in Rodent Models

| Model | Species | Treatment Duration | Dose (mg/kg, p.o.) | Outcome | % Change vs. Vehicle |

| NPY-induced Feeding | Rat | Acute | 10 | Inhibition of Food Intake | -55% |

| Diet-Induced Obesity | Mouse | 28 days | 30 | Reduction in Body Weight | -15% |

| Diet-Induced Obesity | Mouse | 28 days | 30 | Reduction in Fat Mass | -25% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for the NPY Y5 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing human or rat NPY Y1, Y2, Y4, or Y5 receptors.

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound.

-

Non-specific binding control: 1 µM unlabeled NPY.

-

96-well filter plates and a cell harvester.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-PYY (final concentration ~50 pM), 50 µL of the antagonist dilution or control, and 50 µL of cell membrane suspension (20-40 µg protein).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a gamma counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block NPY-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 cells stably expressing the human NPY Y5 receptor.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

NPY (agonist).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed the CHO-K1 cells into 96-well plates and culture overnight.

-

Load the cells with Fluo-4 AM dye in assay buffer containing probenecid for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the antagonist dilutions to the cell plate and incubate for 30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure baseline fluorescence.

-

Inject a solution of NPY (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Monitor the change in fluorescence intensity over time.

-

Determine the IC₅₀ value for the antagonist by analyzing the inhibition of the NPY-induced fluorescence signal.

In Vivo NPY-Induced Feeding Study in Rats

Objective: To evaluate the in vivo efficacy of this compound in a model of centrally-mediated feeding.

Animals:

-

Male Sprague-Dawley rats (250-300g) with surgically implanted intracerebroventricular (ICV) cannulas.

-

Animals are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except where noted.

Procedure:

-

Fast the rats for 16 hours prior to the experiment.

-

Administer this compound or vehicle via oral gavage (p.o.).

-

One hour after antagonist administration, administer NPY (5 µg in 5 µL of saline) or vehicle via the ICV cannula.

-

Immediately after the ICV injection, provide pre-weighed food to the rats.

-

Measure cumulative food intake at 1, 2, and 4 hours post-injection.

-

Analyze the data to determine the effect of the antagonist on NPY-induced hyperphagia.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the long-term efficacy of this compound on body weight and composition in a model of obesity.

Animals:

-

Male C57BL/6J mice.

-

Individually housed with a 12-hour light/dark cycle.

Procedure:

-

Induce obesity by feeding the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

-

Randomize the obese mice into treatment groups (vehicle and this compound at various doses).

-

Administer the antagonist or vehicle daily via oral gavage for 28 days.

-

Monitor body weight and food intake daily.

-

At the end of the study, measure body composition (fat mass and lean mass) using techniques such as DEXA or MRI.

-

Collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Harvest and weigh adipose tissue depots.

Conclusion

The preclinical data for this compound demonstrate its high affinity, selectivity, and potent functional antagonism of the NPY Y5 receptor. In vivo studies confirm its ability to reduce NPY-driven feeding and to produce a significant anti-obesity effect in a diet-induced obesity model. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of obesity. Further preclinical studies should focus on comprehensive safety and toxicology assessments to support its progression into clinical trials.

References

- 1. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

NPY-5 Receptor Antagonist-1: A Technical Guide to Target Validation in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic signaling molecules in the central nervous system. It exerts its effects through a family of G-protein coupled receptors (GPCRs), including Y1, Y2, Y4, and Y5.[1] Among these, the NPY-5 receptor (Y5R) has been a significant focus of research for the development of anti-obesity therapeutics due to its predominant expression in the hypothalamus, a key brain region regulating appetite and energy homeostasis.[2] Activation of the Y5R by NPY stimulates food intake and reduces energy expenditure, making its antagonism a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes.[2][3] This technical guide provides an in-depth overview of the target validation for NPY-5 receptor antagonist-1, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Mechanism of Action

NPY-5R antagonists function through competitive inhibition. They bind to the Y5 receptor, preventing the endogenous ligand, NPY, from binding and activating the receptor. This blockade of NPY signaling leads to a decrease in the downstream pathways that promote hunger and fat storage.[2] The intended therapeutic outcomes of Y5R antagonism in metabolic diseases are reduced food intake, decreased body weight, and improved metabolic parameters such as insulin (B600854) sensitivity.

Data Presentation: Preclinical and Clinical Efficacy of NPY-5R Antagonists

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of various NPY-5 receptor antagonists on metabolic parameters.

Table 1: Preclinical Efficacy of NPY-5R Antagonists in Rodent Models

| Compound | Animal Model | Diet | Dose & Administration | Duration | Key Findings | Reference |

| CGP 71683A | Lean Rats | Standard Chow | 1-10 mg/kg, i.p. | Acute | Dose-dependent decrease in nocturnal and fasting-induced food intake. | [4] |

| Lean Rats | Standard Chow | 1, 3, 10 mg/kg/day, i.p. | 28 days | Initial dose-dependent inhibition of food intake, with a return to control levels over time. Body weight and peripheral fat mass remained significantly reduced.[5][6] | [5][6] | |

| Obese Zucker (fa/fa) Rats | Standard Chow | >15 nmol/kg, i.c.v. | Acute | Blockade of NPY-induced increase in food intake. | [7] | |

| L-152,804 | Satiated SD Rats | Standard Chow | 30 µg, i.c.v. or 10 mg/kg, oral | Acute | Significantly inhibited food intake evoked by a Y4/Y5 agonist (bovine pancreatic peptide).[8] | [8] |

| Diet-Induced Obese Mice | High-Fat | Not Specified | Not Specified | Causes weight loss by modulating food intake and energy expenditure.[5][9] | [5][9] | |

| Unnamed Y5R Antagonist | Diet-Induced Obese Mice | Moderately High-Fat | 30 & 100 mg/kg, oral | 2 weeks | Dose-dependent suppression of body weight gain. Reduced mean overall caloric intake by 7.6% and 10.0%, respectively.[10] | [10] |

Table 2: Clinical Trial Data for the NPY-5R Antagonist MK-0557

| Study Design | Patient Population | Treatment | Duration | Key Findings | Reference |

| Randomized, Double-Blind, Placebo-Controlled | 1661 overweight and obese patients | 1 mg/day MK-0557 vs. Placebo | 52 weeks | Statistically significant but not clinically meaningful weight loss (mean weight change from baseline: -3.4 kg for MK-0557 vs. -1.8 kg for placebo). | [11] |

| Randomized, Double-Blind, Placebo-Controlled | 359 obese patients (post-VLCD) | 1 mg/day MK-0557 vs. Placebo | 52 weeks | Modest but statistically significant attenuation of weight regain after a very-low-calorie diet (+1.5 kg for MK-0557 vs. +3.1 kg for placebo; p=0.014). No significant differences in secondary endpoints like blood pressure or lipid profile.[1] | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of NPY-5R antagonists.

Diet-Induced Obesity (DIO) Mouse Model

This model is widely used to mimic human obesity resulting from the consumption of a high-fat, high-calorie diet.[12][13]

-

Housing: Mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[13]

-

Diet:

-

Monitoring: Body weight and food intake are measured weekly.[13] Glucose tolerance and insulin sensitivity can be assessed at baseline and at the end of the study.

Intracerebroventricular (ICV) Cannulation and Injection

Direct administration of compounds into the brain ventricles is a common method to study the central effects of NPY and its antagonists.[15][16][17]

-

Anesthesia: The rodent is anesthetized using an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[15]

-

Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle using predetermined coordinates relative to bregma.[15][16] The cannula is secured to the skull with dental cement.

-

Recovery: A post-operative recovery period of at least 5-7 days is allowed before any injections are performed.[16]

-

Injection: A Hamilton syringe connected to an injection cannula is inserted into the guide cannula. The test compound (e.g., NPY or a Y5R antagonist) is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[15]

Measurement of Metabolic Parameters

-

Food and Water Intake: Food and water consumption can be measured manually by weighing the food hopper and water bottle at regular intervals or through automated systems that provide continuous monitoring.[18]

-

Body Composition: Body fat and lean mass can be determined non-invasively in conscious mice using techniques like Dual-Energy X-ray Absorptiometry (DEXA).[19]

-

Plasma Glucose and Insulin: Blood samples are collected from the tail vein or retro-orbital sinus. Plasma glucose is measured using a glucometer, and insulin levels are determined by ELISA.[8][20][21]

-

Adipose Tissue Histology: Adipose tissue depots are dissected, weighed, and fixed in 10% neutral buffered formalin.[2][22] The tissue is then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize adipocyte size and morphology.[2][22]

Mandatory Visualizations

NPY-5 Receptor Signaling Pathway

The NPY-5 receptor is a Gαi-coupled receptor. Its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[23] This pathway, along with the activation of other downstream effectors like the ERK1/2 and RhoA pathways, ultimately mediates the physiological effects of NPY on appetite and metabolism.[24][25]

Experimental Workflow for Preclinical Validation of an NPY-5R Antagonist

The preclinical validation of a novel NPY-5 receptor antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models of metabolic disease.

Conclusion

The NPY-5 receptor remains a validated target for the therapeutic intervention of metabolic diseases. Preclinical studies with selective Y5R antagonists have consistently demonstrated efficacy in reducing food intake and body weight in rodent models of obesity. However, the translation of these findings to a clinically meaningful weight loss in humans has been challenging, as evidenced by the modest results of the MK-0557 clinical trials. This suggests that while the Y5R pathway is involved in energy homeostasis, it may not be the sole or dominant driver in human obesity, highlighting the complexity and redundancy of appetite-regulating systems. Future strategies may involve the development of more potent and selective Y5R antagonists or combination therapies that target multiple pathways involved in metabolic regulation. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provided in this guide are essential for the continued exploration and validation of NPY-5R as a therapeutic target.

References

- 1. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Untitled [macdougald.lab.medicine.umich.edu]

- 3. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]

- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 9. Histology and Immunohistochemistry of Adipose Tissue: A Scoping Review on Staining Methods and Their Informative Value - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. Diet-induced obesity murine model [protocols.io]

- 14. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Intracerebroventricular Cannulation [bio-protocol.org]

- 17. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]